![molecular formula C17H20N2O4 B2496620 1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate CAS No. 1803601-58-2](/img/structure/B2496620.png)
1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate is a chemical compound that has been studied for its potential applications in the field of scientific research. This compound is also known as QX-314 and has been shown to have a variety of interesting properties that make it a useful tool for studying various biological processes.
Mécanisme D'action
The mechanism of action for QX-314 involves its ability to block voltage-gated sodium channels. These channels are responsible for the transmission of action potentials in neurons and are important for many physiological processes. By blocking these channels, QX-314 can effectively prevent the transmission of pain signals and other electrical impulses in the body.
Biochemical and Physiological Effects:
QX-314 has been shown to have a variety of biochemical and physiological effects, including the ability to block sodium channels, reduce pain sensation, and inhibit neuronal excitability. These effects make QX-314 a potentially useful tool for studying various biological processes, as well as a potential alternative to traditional local anesthetics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of QX-314 is its ability to selectively block sodium channels, which makes it a useful tool for studying specific biological processes. However, one of the limitations of QX-314 is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving QX-314, including the development of new drug delivery methods, the study of pain sensation and neuronal excitability, and the exploration of new applications in the field of scientific research. Some potential future directions for research involving QX-314 include:
1. Development of new formulations for drug delivery, such as liposomal or nanoparticle-based formulations.
2. Investigation of the effects of QX-314 on different types of neurons and ion channels.
3. Exploration of the potential use of QX-314 in the treatment of chronic pain and other neurological disorders.
4. Development of new methods for synthesizing QX-314 and other related compounds.
5. Investigation of the potential use of QX-314 in combination with other drugs or therapies.
Overall, QX-314 is a promising compound that has many potential applications in the field of scientific research. With continued study and development, this compound may prove to be a valuable tool for understanding a variety of biological processes and developing new treatments for a range of medical conditions.
Méthodes De Synthèse
The synthesis method for QX-314 involves the reaction of quinoxaline with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction results in the formation of the desired product, which can then be purified and used for further experiments.
Applications De Recherche Scientifique
QX-314 has been used in a variety of scientific research applications, including studies of pain sensation, neuronal excitability, and drug delivery. One of the most interesting applications of QX-314 is its ability to block sodium channels, which are important for the transmission of pain signals in the body. By blocking these channels, QX-314 can effectively numb the area where it is applied, making it a potential alternative to traditional local anesthetics.
Propriétés
IUPAC Name |
diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-15(20)17(3,16(21)23-5-2)10-12-11-18-13-8-6-7-9-14(13)19-12/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWHVBMNVACOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

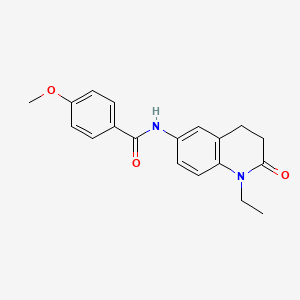
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
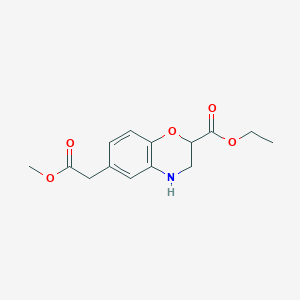

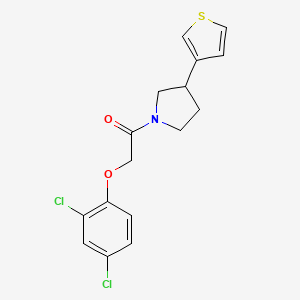
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)
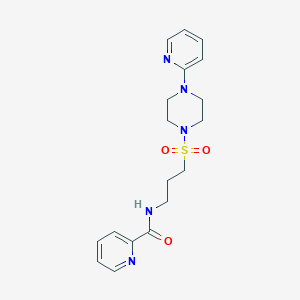

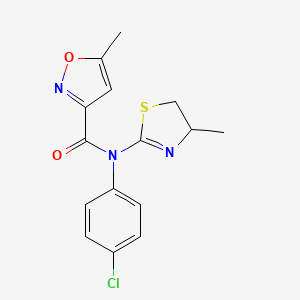


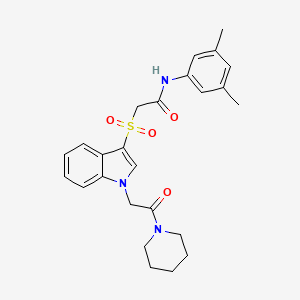
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)